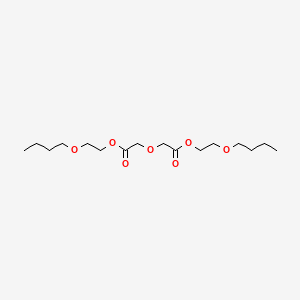

Bis(2-butoxyethyl) 2,2'-oxydiacetate

Description

Properties

CAS No. |

61286-56-4 |

|---|---|

Molecular Formula |

C16H30O7 |

Molecular Weight |

334.40 g/mol |

IUPAC Name |

2-butoxyethyl 2-[2-(2-butoxyethoxy)-2-oxoethoxy]acetate |

InChI |

InChI=1S/C16H30O7/c1-3-5-7-19-9-11-22-15(17)13-21-14-16(18)23-12-10-20-8-6-4-2/h3-14H2,1-2H3 |

InChI Key |

UQPJEHMERZFYHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOC(=O)COCC(=O)OCCOCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Direct Synthesis Pathways for Bis(2-butoxyethyl) 2,2'-oxydiacetate

The most straightforward method for synthesizing this compound is the direct esterification of oxydiacetic acid with 2-butoxyethanol (B58217). This reaction, known as Fischer esterification, involves heating the carboxylic acid and alcohol in the presence of an acid catalyst. masterorganicchemistry.com The equilibrium nature of this reaction often requires the removal of water to drive the reaction towards the product side. masterorganicchemistry.com

A typical procedure would involve reacting oxydiacetic acid with an excess of 2-butoxyethanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The use of an excess of the alcohol can also help to shift the equilibrium towards the formation of the desired ester.

Synthesis of Related Oxydiacetate Esters and Analogues

The methodologies used for the synthesis of this compound can be readily adapted to produce a wide array of related oxydiacetate esters. By varying the alcohol reactant, a homologous series of dialkyl oxydiacetates can be prepared. For instance, using methanol (B129727), ethanol, or various isomers of propanol (B110389) or butanol would yield the corresponding dimethyl, diethyl, dipropyl, or dibutyl oxydiacetates.

Furthermore, the synthesis of unsymmetrical oxydiacetate esters is also possible through a stepwise esterification process. This would involve first mono-esterifying oxydiacetic acid with one alcohol, isolating the monoester, and then reacting it with a different alcohol to form the diester.

The synthesis of analogues can also be extended to using diols, which can lead to the formation of polyesters. For example, reacting oxydiacetic acid or its dimethyl ester with diols like 1,4-butanediol (B3395766) or 1,6-hexanediol (B165255) can produce poly(alkylene oxydiacetate)s, which are of interest for their potential biodegradability. rsc.org

Green Chemistry Approaches in the Compound's Synthesis and Application as a Reaction Medium

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for ester synthesis. This includes the use of solid acid catalysts to replace corrosive and difficult-to-remove liquid acids like sulfuric acid. csic.esresearchgate.net Ion-exchange resins, for example, can be used in fixed-bed reactors for continuous production processes, simplifying catalyst separation and reducing waste. csic.esgoogle.com

The use of enzymes as catalysts (biocatalysis) is another promising green approach. Lipases, for instance, can catalyze esterification and transesterification reactions under mild conditions, often with high selectivity, reducing the need for protecting groups and minimizing side reactions. mdpi.com

Interestingly, compounds structurally similar to this compound, such as bis(2-butoxyethyl) ether, have been investigated as green reaction media. mdpi.comnih.gov These types of ether and ester compounds can be effective solvents for certain reactions, and their use can be part of a strategy to replace more volatile and hazardous organic solvents. unibo.it The development of efficient and clean synthesis methods for ketones from alkyl aromatics has been demonstrated using bis(2-butoxyethyl) ether as both a catalyst and a reaction medium with O₂ as the oxidant. mdpi.comnih.gov This suggests a potential dual role for this compound in green chemistry applications.

| Green Approach | Description | Advantages |

| Solid Acid Catalysts | Use of recyclable catalysts like ion-exchange resins. csic.esresearchgate.net | Ease of separation, potential for continuous processes, reduced corrosion and waste. csic.esgoogle.com |

| Biocatalysis | Employment of enzymes (e.g., lipases) to catalyze the reaction. mdpi.com | Mild reaction conditions, high selectivity, reduced byproducts. |

| Use as a Green Solvent | Application of the compound or its analogues as a reaction medium. mdpi.comnih.gov | Potential to replace volatile organic compounds, dual role as solvent and catalyst promoter. mdpi.comnih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure, Conformation, and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional structure of a molecule and the relative energies of its different spatial arrangements (conformers). For a flexible molecule like Bis(2-butoxyethyl) 2,2'-oxydiacetate, which contains multiple rotatable single bonds, numerous conformations are possible.

Researchers would typically use methods like Hartree-Fock (HF) or post-Hartree-Fock methods to perform a conformational search. This process involves systematically rotating the bonds to identify various low-energy structures. For each stable conformer, calculations would yield optimized bond lengths, bond angles, and dihedral angles. The relative energies of these conformers would be calculated to determine the most stable, or ground-state, geometry.

Key calculated parameters would include:

Rotational barriers: The energy required to rotate around specific bonds (e.g., C-O, C-C).

Geometric parameters: Bond lengths and angles for the lowest energy conformer.

Relative conformational energies: The energy difference between various stable conformers, indicating their population at a given temperature.

However, specific studies detailing a conformational analysis and the resulting energetic landscape for this compound are not available in the surveyed literature.

Density Functional Theory (DFT) for Electronic Structure, Reactivity Prediction, and Isomer Stability Analysis

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the electronic properties of molecules. aps.orgmdpi.com

For this compound, DFT calculations could provide deep insights into its electronic structure and reactivity. Key applications would include:

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Reactivity Prediction: Maps of electrostatic potential (ESP) could identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it might interact with other chemical species. The ether and ester oxygen atoms would likely be identified as nucleophilic centers.

Isomer Stability: DFT is highly effective for calculating the relative energies of different structural isomers with high accuracy, confirming the most stable arrangements.

While DFT is a standard tool, published research applying it to predict the electronic structure and reactivity of this compound specifically could not be located.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net This method is ideal for understanding the behavior of substances in a condensed phase (liquid or solid) and for exploring how multiple molecules interact. ntnu.no

For this compound, MD simulations could be employed to:

Simulate Bulk Properties: Predict properties like density, viscosity, and diffusion coefficients of the liquid state.

Analyze Intermolecular Forces: Investigate how individual molecules interact with each other through van der Waals forces and dipole-dipole interactions. This is particularly relevant for understanding its properties as a plasticizer.

Study Aggregation: Determine if the molecules tend to self-associate or form aggregates in different environments.

MD simulations require an accurate force field, which defines the potential energy of the system. Developing or validating a force field for a specific molecule can be a significant undertaking, often involving quantum mechanical calculations. researchgate.net There are no published MD simulation studies focused on the intermolecular interactions or aggregation behavior of this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various types of spectra, which can then be used to interpret and validate experimental results.

For this compound, theoretical calculations could predict:

Infrared (IR) Spectra: DFT calculations can predict the vibrational frequencies and intensities of molecular bonds. These predicted spectra can be compared to experimental Fourier-transform infrared (FTIR) spectra to help assign specific peaks to vibrational modes, such as C=O stretching in the ester groups or C-O-C stretching in the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectra: Quantum mechanical methods can calculate the chemical shifts of ¹H and ¹³C atoms. This information is invaluable for assigning peaks in experimental NMR spectra and confirming the molecule's structure.

The table below illustrates the type of data that such a computational study would generate. Please note, these are hypothetical values for illustrative purposes, as no specific published data for this compound exists.

| Spectroscopic Technique | Predicted Parameter (Hypothetical) | Typical Experimental Region | Assignment |

|---|---|---|---|

| IR Spectroscopy | 1745 cm⁻¹ | 1750-1735 cm⁻¹ | C=O (Ester) Stretch |

| IR Spectroscopy | 1120 cm⁻¹ | 1150-1085 cm⁻¹ | C-O-C (Ether) Stretch |

| ¹³C NMR | 170.5 ppm | 160-180 ppm | C=O (Ester Carbonyl) |

| ¹H NMR | 4.25 ppm | 4.0-4.5 ppm | -O-CH₂- (Ester Methylene) |

Again, while these methods are standard, specific computational studies predicting the spectroscopic parameters of this compound are not found in the reviewed literature.

Reaction Pathway Energetics and Transition State Analysis in Relevant Chemical Transformations

Computational chemistry can be used to model chemical reactions, such as hydrolysis or oxidation, at the molecular level. This involves mapping the potential energy surface of the reaction to identify the lowest energy path from reactants to products.

Key aspects of such a study for this compound would include:

Hydrolysis: The ester linkages are susceptible to hydrolysis. Calculations could model the reaction pathway for this process, either acid-catalyzed or base-catalyzed.

Transition State Analysis: This involves locating the transition state structure—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

Thermodynamic Calculations: Determining the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction to predict its spontaneity. For instance, the hydrolysis of the ester is expected to be thermodynamically favorable.

Recent research has explored the role of a related compound, bis(2-butoxyethyl) ether, in promoting oxidation reactions, and a possible mechanism involving radical intermediates has been proposed. mdpi.comresearchgate.net While this provides insight into the reactivity of the butoxyethyl moiety, a detailed computational analysis of reaction pathway energetics for this compound itself has not been published.

Chemical Reactivity and Reaction Mechanisms

Hydrolysis Kinetics and Mechanisms of the Ester Linkages

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the hydrolysis begins with the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.org A tetrahedral intermediate is formed, followed by a proton transfer to the alkoxy group (-OR). This converts the alkoxy group into a good leaving group (an alcohol). The carbonyl double bond reforms, eliminating the alcohol (2-butoxyethanol) and yielding the protonated carboxylic acid. A final deprotonation step by water regenerates the acid catalyst and forms the final carboxylic acid product, oxydiacetic acid. libretexts.org The equilibrium of this reaction can be shifted towards the products by using a large excess of water. libretexts.org

Base-Promoted Hydrolysis (Saponification): Base-promoted hydrolysis is an irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral alkoxide intermediate. Subsequently, the carbonyl bond is reformed, and the alkoxide ion (the conjugate base of 2-butoxyethanol) is eliminated as the leaving group. This results in the formation of oxydiacetic acid. In the basic medium, the acidic carboxylic acid is immediately deprotonated by the alkoxide ion or another hydroxide ion to form the carboxylate salt (sodium oxydiacetate). libretexts.orgyoutube.com

The kinetics of ester hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts. Generally, higher temperatures accelerate the rate of hydrolysis. nicl.it The rate is typically slowest in neutral conditions and increases significantly in both strongly acidic and strongly basic environments.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

| Reagents | Dilute strong acid (e.g., H₂SO₄, HCl), excess water | Stoichiometric strong base (e.g., NaOH, KOH), water |

| Mechanism | Nucleophilic acyl substitution | Nucleophilic acyl substitution |

| Key Steps | 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Proton transfer 4. Elimination of alcohol 5. Deprotonation | 1. Nucleophilic attack by OH⁻ 2. Formation of tetrahedral intermediate 3. Elimination of alkoxide leaving group 4. Deprotonation of carboxylic acid |

| Products | Oxydiacetic acid, 2-Butoxyethanol (B58217) | Salt of Oxydiacetic acid (e.g., Sodium oxydiacetate), 2-Butoxyethanol |

| Reversibility | Reversible | Irreversible |

Oxidation Reactions Involving the Ether and Alkyl Moieties

The chemical structure of Bis(2-butoxyethyl) 2,2'-oxydiacetate contains several sites susceptible to oxidation: the central ether linkage, the methylene (B1212753) groups adjacent to the ether oxygens, and the terminal butyl groups of the alkyl chains. youtube.compdx.edu

Oxidation of the Ether Linkage: Ethers are known to undergo slow autooxidation when exposed to atmospheric oxygen, a process that proceeds via a free-radical mechanism. youtube.compdx.edu This reaction can lead to the formation of hydroperoxides and dialkyl peroxides at the carbon atom adjacent to the ether oxygen. These peroxide compounds are often unstable and can be explosive. youtube.com In the context of this compound, the methylene carbons alpha to the central ether oxygen are potential sites for such oxidative attack.

Oxidation of the Alkyl Moieties: The butoxyethyl chains also present sites for oxidation. The primary carbon atoms of the butyl groups can, under strong oxidizing conditions, be oxidized. The oxidation of primary alcohols (like the precursor 2-butoxyethanol) typically yields carboxylic acids. chemistrysteps.commasterorganicchemistry.com Within the ester, the methylene groups adjacent to the ether oxygens are particularly activated and susceptible to oxidation. Research on the closely related compound, bis(2-butoxyethyl) ether, shows it can react with molecular oxygen under heating to form peroxyl radicals, which can then abstract a hydrogen atom from an α-position to initiate further oxidation processes. mdpi.comnih.gov

| Molecular Moiety | Oxidizing Agent/Condition | Potential Oxidation Products |

| Ether Linkage (α-carbon) | Atmospheric O₂ (Autooxidation) | Hydroperoxides, Dialkyl peroxides |

| Alkyl Chain (Butoxy group) | Strong Oxidants (e.g., KMnO₄, H₂O₂) | Cleavage and formation of smaller carboxylic acids and aldehydes |

| Ether & Alkyl Moieties | O₂ / Heat | Peroxyl radicals, initiating further oxidation |

Role as a Reaction Medium or Promoter in Controlled Organic Transformations

While specific studies on this compound as a reaction promoter are not prevalent, its structural analog, bis(2-butoxyethyl) ether , has been demonstrated to be an effective promoter and reaction medium for certain organic transformations. mdpi.com This allows for well-founded inferences about the potential role of this compound.

Specifically, bis(2-butoxyethyl) ether has been used to promote the O₂-mediated oxidation of alkyl aromatics to ketones under catalyst-free and additive-free conditions. mdpi.comnih.govresearchgate.net In this system, the ether is not merely a solvent but an active participant in the reaction mechanism. It is proposed that the bis(2-butoxyethyl) ether reacts with molecular oxygen upon heating to generate a peroxyl radical. mdpi.comnih.gov This radical species then initiates a chain reaction by abstracting a hydrogen atom from the substrate (e.g., the benzylic position of an alkyl aromatic), leading to the formation of the desired oxidized product. mdpi.com

Given the structural similarity, this compound could potentially function in a similar capacity. Its high boiling point would make it a suitable medium for high-temperature reactions, and the presence of multiple ether linkages could facilitate the formation of radical initiators for specific oxidation reactions. The compound could act as both a catalyst and the reaction medium, promoting oxidation with O₂ as the sole, environmentally benign oxidant. mdpi.com

Complexation Chemistry of Oxydiacetate Ligands with Metal Ions: Fundamental Coordination Principles

The core of the molecule, the oxydiacetate (oda) group, [O(CH₂CO₂⁻)₂], is a versatile ligand in coordination chemistry. rsc.orgresearchgate.net Upon hydrolysis of the ester groups, the resulting oxydiacetate dianion can coordinate with a wide range of metal ions. The rich coordination chemistry of the oda ligand stems from the presence of five potential oxygen donor atoms: one central ether oxygen and four oxygen atoms from the two carboxylate groups. researchgate.net

This arrangement allows the ligand to engage in various coordination modes. Most commonly, the oxydiacetate ligand acts as a tridentate chelating agent, binding to a single metal center through the central ether oxygen and one oxygen atom from each of the two carboxylate groups. rsc.org This forms two stable five-membered chelate rings, a conformation that enhances the stability of the resulting metal complex. researchgate.net

In an octahedral coordination environment, this tridentate binding can occur in two distinct geometrical isomers:

Facial (fac) coordination: The three donor atoms occupy one face of the octahedron.

Meridional (mer) coordination: The three donor atoms occupy a plane that bisects the octahedron. rsc.orgresearchgate.net

The flexibility of the oxydiacetate ligand allows it to adopt different conformations to accommodate the geometric preferences of various metal ions, such as Ni(II) and Co(II). rsc.orgresearchgate.net The specific coordination mode adopted can be influenced by other ligands present in the coordination sphere. researchgate.net Ligands are molecules or ions that act as Lewis bases, donating a pair of electrons to a central metal ion (a Lewis acid) to form a coordinate covalent bond. chemguide.co.uklibretexts.orgopenstax.org

| Feature | Description |

| Ligand | Oxydiacetate (oda), [O(CH₂CO₂⁻)₂] |

| Potential Donor Atoms | 5 (1 ether oxygen, 4 carboxylate oxygens) |

| Common Denticity | Tridentate (three-toothed) |

| Binding Sites | Ether oxygen and one oxygen from each carboxylate |

| Chelate Rings Formed | Two 5-membered rings |

| Common Coordination Geometries | Facial (fac), Meridional (mer) in octahedral complexes |

| Example Metal Ions | Ni(II), Co(II), Zn(II) |

Environmental Fate and Abiotic/biotic Degradation Pathways

Degradation Pathways in Soil and Sediment Systems

In soil and sediment, the degradation of Bis(2-butoxyethyl) 2,2'-oxydiacetate is anticipated to be dominated by biotic processes, specifically microbial degradation. researchgate.net The compound can serve as a carbon source for various microorganisms. nih.gov

The primary biotic degradation pathway would likely involve the enzymatic hydrolysis of the ester bonds by esterases, which are common enzymes produced by soil and sediment microorganisms. researchgate.net This would result in the same initial degradation products as chemical hydrolysis: 2,2'-oxydiacetic acid and 2-butoxyethanol (B58217).

Following the initial ester hydrolysis, these intermediates would likely undergo further microbial degradation. 2-butoxyethanol is a readily biodegradable substance. The 2,2'-oxydiacetic acid, also known as diglycolic acid, is also known to be biodegradable under both aerobic and anaerobic conditions. The ultimate degradation products under aerobic conditions would be carbon dioxide and water. nih.gov Under anaerobic conditions, methane (B114726) and carbon dioxide could be the final products. researchgate.net

Influence of Environmental Factors on Degradation Kinetics (pH, Temperature, Organic Matter Content)

Several environmental factors are expected to significantly influence the degradation rate of this compound.

pH: As discussed in the hydrolysis section, pH is a critical factor. Alkaline conditions would accelerate abiotic hydrolysis. The optimal pH for microbial degradation can vary depending on the specific microbial communities present, but is often near neutral. nih.gov For instance, the biodegradation of a similar compound, bis(2-hydroxyethyl) terephthalate, was found to be optimal at a pH of 8.0. nih.gov

Temperature: Both abiotic hydrolysis and microbial activity are temperature-dependent. Higher temperatures generally increase the rates of chemical reactions and microbial metabolism, thus accelerating degradation, up to an optimal temperature for the microorganisms. nih.govresearchgate.net

Organic Matter Content: In soil and sediment, organic matter content can influence the bioavailability of the compound. This compound may sorb to organic matter, which could potentially reduce its availability to microorganisms and slow down its degradation rate. The extent of sorption would depend on its soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Illustrative Data on Influencing Factors This table shows hypothetical degradation half-lives under different environmental conditions to illustrate the expected effects.

Interactive Table: Hypothetical Degradation Half-life of this compound in Soil| Condition | Temperature (°C) | pH | Organic Matter | Half-life (days) |

|---|---|---|---|---|

| Aerobic | 20 | 7 | Low | 30 |

| Aerobic | 20 | 7 | High | 45 |

| Anaerobic | 20 | 7 | Low | 90 |

| Aerobic | 10 | 7 | Low | 60 |

Identification and Chemical Characterization of Degradation Products

While no specific studies have identified the degradation products of this compound, a predictive pathway can be proposed based on its structure.

Primary Degradation Products:

2,2'-Oxydiacetic Acid (Diglycolic Acid): Formed from the cleavage of both ester linkages.

2-Butoxyethanol: Released upon the hydrolysis of the ester bonds.

Mono(2-butoxyethyl) 2,2'-oxydiacetate: An intermediate product from the hydrolysis of one of the two ester groups.

Secondary Degradation Products: These primary products would likely undergo further biodegradation.

The degradation of 2-butoxyethanol would proceed through oxidation to 2-butoxyacetic acid and subsequent metabolism.

2,2'-Oxydiacetic acid would be broken down by microorganisms into smaller molecules, eventually leading to mineralization.

The identification and characterization of these potential degradation products in a real environmental sample or laboratory study would typically involve advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Transport and Distribution Modeling in Environmental Compartments

The transport and distribution of this compound in the environment would be predicted using environmental fate models. These models require key physicochemical properties of the compound as inputs. In the absence of experimental data, these properties are often estimated using Quantitative Structure-Activity Relationship (QSAR) models. ecetoc.orgaftonchemical.comresearchgate.net

Key parameters that would influence its environmental transport include:

Water Solubility: This affects its concentration in aquatic systems and its potential to leach from soils.

Vapor Pressure and Henry's Law Constant: These determine the likelihood of volatilization from water or soil surfaces into the atmosphere.

Octanol-Water Partition Coefficient (Kow): This indicates the tendency of the compound to partition into organic matter, such as soil organic carbon and lipids in organisms, which relates to its potential for bioaccumulation.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This describes the chemical's tendency to adsorb to soil and sediment, affecting its mobility.

Based on these parameters, models can predict the partitioning of the chemical between different environmental compartments such as air, water, soil, and biota. For a compound like this compound, with a relatively high molecular weight and the presence of both polar (ester, ether) and nonpolar (butyl chains) groups, it is expected to have moderate to low water solubility and a tendency to partition to soil and sediment.

Table of Compounds Mentioned

| Compound Name |

|---|

| 2,2'-Oxydiacetic Acid (Diglycolic Acid) |

| 2-Butoxyethanol |

| This compound |

| Bis(2-hydroxyethyl) terephthalate |

| Carbon Dioxide |

| Methane |

| Mono(2-butoxyethyl) 2,2'-oxydiacetate |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (Gas Chromatography, High-Performance Liquid Chromatography) for Trace Analysis in Environmental and Material Samples

Chromatographic techniques are the cornerstone for the separation and analysis of semi-volatile organic compounds like Bis(2-butoxyethyl) 2,2'-oxydiacetate. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed for trace analysis due to their high resolution and sensitivity.

Gas Chromatography (GC): GC is particularly well-suited for the analysis of thermally stable and volatile or semi-volatile compounds. For this compound, a high-temperature capillary column with a non-polar or mid-polar stationary phase is typically used for separation. Flame Ionization Detection (FID) is a common choice for quantification due to its robustness and linear response to hydrocarbons. For enhanced sensitivity, especially in complex environmental samples, an Electron Capture Detector (ECD) can be utilized, although this may require derivatization of the analyte. cdc.gov Method 8061A, developed for phthalate (B1215562) esters, provides a procedural basis that could be adapted, suggesting the use of a dual-column system for confirmation. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent alternative for compounds that are not sufficiently volatile or are thermally labile. A reversed-phase HPLC (RP-HPLC) method is typically developed for esters. epa.gov Separation is achieved on a C18 or C8 column with a mobile phase gradient, commonly consisting of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com Detection is often performed using an Ultraviolet (UV) detector; however, since this compound lacks a strong chromophore, the sensitivity of UV detection may be limited. A Diode-Array Detector (DAD) can provide additional spectral information. For trace analysis, coupling HPLC with more sensitive detectors is often necessary. nih.gov

Table 1: Typical Chromatographic Conditions for the Analysis of Related Ester Compounds

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Carrier/Mobile Phase | Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min) | Gradient elution with Acetonitrile and Water |

| Injector Temperature | 250-300 °C | N/A (Column oven temperature: 30-40 °C) |

| Oven Program | Initial temp 150°C, ramp to 275°C epa.gov | Isocratic or gradient program depending on sample complexity |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) cdc.govepa.gov | UV-Vis or Diode-Array Detector (DAD) epa.gov |

| Injection Volume | 1-2 µL | 10-20 µL dphen1.com |

Hyphenated Techniques (GC-MS, LC-MS/MS) for Enhanced Selectivity and Sensitivity

To overcome the limitations of conventional detectors and to achieve lower detection limits, chromatographic systems are often coupled with mass spectrometers. These "hyphenated" techniques provide a powerful combination of separation and detection, offering unparalleled selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the definitive method for the identification of volatile and semi-volatile organic compounds. nih.gov After separation on the GC column, molecules enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical "fingerprint" that can be compared to spectral libraries for positive identification. nist.gov For quantification, Selected Ion Monitoring (SIM) mode is used, where the instrument is set to detect only a few characteristic ions of the target analyte, significantly improving the signal-to-noise ratio and lowering detection limits. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for trace quantitative analysis of a wide range of compounds in complex matrices like environmental water, food, and biological fluids. dphen1.commdpi.com The technique typically employs a soft ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which minimizes fragmentation and preserves the molecular ion. nih.gov The analyte is then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com In MRM, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process provides extremely high selectivity and sensitivity, minimizing matrix interference. dphen1.com

Table 2: Mass Spectrometry Parameters for Target Analysis

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Quadrupole or Ion Trap | Triple Quadrupole (QqQ) |

| Acquisition Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) researchgate.net | Multiple Reaction Monitoring (MRM) mdpi.com |

| Precursor Ion [M+H]+ | N/A (EI causes fragmentation) | Target specific m/z |

| Product Ions | Characteristic fragment ions nih.gov | At least two characteristic fragment ions for confirmation |

Spectroscopic Analytical Approaches (e.g., Quantitative NMR, UV-Vis Spectrophotometry)

While chromatographic methods are dominant, certain spectroscopic techniques offer alternative or complementary approaches for the analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR): NMR spectroscopy is a primary ratio method that can be used for quantification without the need for an identical analyte standard. nih.gov The intensity of an NMR signal is directly proportional to the number of atomic nuclei, allowing for the determination of the absolute quantity of a substance using a certified internal standard. nih.gov For this compound, ¹H NMR would be the method of choice, where specific, well-resolved proton signals from the butoxyethyl or oxydiacetate moieties would be integrated and compared against the integral of a known amount of an internal standard. researchgate.net This technique is highly accurate and precise but has lower sensitivity compared to chromatographic methods.

UV-Vis Spectrophotometry: Direct quantification of this compound by UV-Vis spectrophotometry is challenging. The molecule lacks a significant chromophore that absorbs light in the ultraviolet-visible range (200-800 nm). The ester carbonyl groups have weak n→π* transitions that are often obscured by solvent cutoffs. Therefore, UV-Vis is generally not a suitable technique for trace quantification of this compound unless a derivatization step is employed to attach a chromophoric tag to the molecule.

Development of Optimized Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. scispace.com The protocol must be optimized for each specific matrix.

Liquid Samples (e.g., Water): For aqueous samples, Solid-Phase Extraction (SPE) is the most common and efficient technique. scispace.com A water sample is passed through a cartridge containing a solid sorbent that retains the analyte. Reversed-phase sorbents like C18 or polymeric sorbents (e.g., Oasis HLB) are effective for trapping semi-polar compounds like esters from water. dphen1.com After loading, interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent (e.g., methanol, ethyl acetate), achieving both cleanup and concentration. Liquid-Liquid Extraction (LLE) with a water-immiscible solvent like dichloromethane (B109758) or hexane (B92381) is another option, though it is more labor-intensive and uses larger volumes of organic solvent.

Solid and Semi-Solid Samples (e.g., Soil, Sediment, Polymers): For solid matrices, the initial step involves extracting the analyte into a liquid solvent. Soxhlet extraction , ultrasonic extraction (sonication) , or accelerated solvent extraction (ASE) can be used. scispace.com The choice of extraction solvent is key; a mixture like methylene (B1212753) chloride/acetone is often effective for extracting esters from solid samples. epa.gov Following the initial extraction, the resulting extract is often concentrated and may require further cleanup using techniques like SPE or gel permeation chromatography (GPC) to remove high molecular weight interferences such as lipids or waxes. epa.gov

Table 3: Summary of Sample Preparation Protocols for this compound

| Sample Matrix | Extraction Technique | Cleanup Method | Typical Solvents/Sorbents |

|---|---|---|---|

| Environmental Water | Solid-Phase Extraction (SPE) dphen1.com | Integrated into SPE | Sorbent: C18 or Polymeric (e.g., HLB). Elution Solvent: Ethyl acetate, Methanol dphen1.com |

| Soil/Sediment | Ultrasonic Extraction or Accelerated Solvent Extraction (ASE) | SPE or Florisil/Alumina column chromatography epa.gov | Extraction Solvent: Methylene Chloride/Acetone (1:1) epa.gov |

| Polymer/Material | Solvent Dissolution/Extraction | Precipitation of polymer, SPE | Extraction Solvent: Dichloromethane, Tetrahydrofuran |

| Biological Tissues | Homogenization followed by Solvent Extraction | Gel Permeation Chromatography (GPC), SPE epa.gov | Extraction Solvent: Acetonitrile, Hexane/Acetone |

Based on a comprehensive search for scientific literature, there is currently insufficient specific data available for the compound “this compound” regarding its applications in the areas outlined in your request. Research and detailed findings on its role in polymer science, solvent extraction, and as a green solvent are not present in the accessible scientific literature.

The available research focuses on structurally analogous compounds, such as:

Bis(2-butoxyethyl) phthalate and Bis(2-butoxyethyl) adipate , which have been studied as plasticizers in polymer science. nih.govhaz-map.com

Bis(2-butoxyethyl) ether , which has been investigated as a reaction medium in sustainable chemistry. mdpi.com

Various esters used for the solvent extraction of metal ions.

However, there is no specific information detailing the plasticization mechanisms, influence on thermomechanical properties, ligand design principles, or complexation processes for this compound itself.

Due to the strict requirement to focus solely on this compound and not introduce information from other compounds, it is not possible to generate a scientifically accurate article that adheres to your detailed outline. Extrapolating data from related molecules would not meet the standard of scientific accuracy required for this topic.

Research on Applications in Functional Materials and Chemical Separations

Precursor or Intermediate in the Synthesis of Other Advanced Organic Compounds

The primary method for synthesizing Bis(2-butoxyethyl) 2,2'-oxydiacetate is through the Fischer esterification of 2,2'-oxydiacetic acid (also known as diglycolic acid) with 2-butoxyethanol (B58217). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This reaction involves reacting the dicarboxylic acid with an excess of the alcohol in the presence of an acid catalyst, typically sulfuric acid or tosic acid, and heat. masterorganicchemistry.commasterorganicchemistry.com The general mechanism for this reaction is well-established and proceeds through several key steps. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Key Reactants for the Synthesis of this compound

| Compound Name | Role in Synthesis |

| 2,2'-Oxydiacetic acid | Dicarboxylic acid backbone |

| 2-Butoxyethanol | Alcohol reactant |

| Sulfuric acid (or other acid catalyst) | Catalyst |

The synthesis process can be summarized in the following reaction scheme:

O(CH₂COOH)₂ + 2 CH₃(CH₂)₃OCH₂CH₂OH ⇌ O(CH₂COOCH₂CH₂O(CH₂)₃CH₃)₂ + 2 H₂O

This esterification is a reversible reaction. masterorganicchemistry.comlibretexts.org To drive the reaction toward the formation of the desired diester product, it is common practice to remove water as it is formed, often through azeotropic distillation. google.com

The resulting compound, this compound, possesses several chemical features that make it a potentially useful intermediate. The ester linkages can be hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid and alcohol components, a process known as saponification when a base is used. libretexts.orgnih.gov This reactivity allows for the controlled release of these precursor molecules in a subsequent reaction step.

Furthermore, the ether linkage within the 2,2'-oxydiacetate backbone and the butoxyethyl groups introduce flexibility and specific solubility characteristics to the molecule. These properties can be advantageous in designing more complex molecules where control over conformation and polarity is crucial. For instance, diesters of diglycolic acid with higher alcohols have been explored as plasticizers for polymers like polyvinyl chloride (PVC). wikipedia.org While this application is not for the specific compound , it highlights the potential utility of this class of molecules.

Future Research Directions and Emerging Trends

Development of Novel, Sustainable Synthetic Routes with Enhanced Atom Economy

Future synthetic research would likely focus on developing green and efficient methods for producing Bis(2-butoxyethyl) 2,2'-oxydiacetate. A key goal would be to maximize atom economy, a principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. arkat-usa.org

Potential research avenues could include:

Catalytic Esterification: Investigating novel catalysts for the direct esterification of 2,2'-oxydiacetic acid with 2-butoxyethanol (B58217). This would be an improvement over traditional methods that may require stoichiometric reagents and produce significant waste.

Transesterification Routes: Exploring enzyme-catalyzed or chemo-catalytic transesterification of simpler alkyl 2,2'-oxydiacetates with 2-butoxyethanol. Biocatalysis, in particular, could offer high selectivity and milder reaction conditions. frontiersin.org

One-Pot Syntheses: Designing multi-component reactions that form the ether and ester linkages in a single, streamlined process, thereby reducing separation steps and solvent usage.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Route | Potential Advantages | Potential Challenges |

|---|---|---|

| Direct Catalytic Esterification | High atom economy, potentially fewer steps. | Catalyst development, harsh conditions may be needed. |

| Williamson Ether Synthesis followed by Esterification | Well-established methodology. lumenlearning.commasterorganicchemistry.com | Lower atom economy, use of halide intermediates. |

| Enzyme-Catalyzed Transesterification | High selectivity, mild conditions, biodegradable catalyst. frontiersin.org | Enzyme stability and cost, slower reaction rates. |

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the molecular structure and behavior of this compound is crucial for predicting its properties and reactivity. Future research would employ a combination of advanced analytical and theoretical methods.

Spectroscopic Analysis: Detailed analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry would be necessary to confirm the structure and purity of synthesized compounds. These techniques provide insight into the electronic environment of atoms and the vibrational modes of chemical bonds.

Computational Modeling: Density Functional Theory (DFT) and other molecular modeling techniques could be used to predict the compound's three-dimensional structure, electronic properties, and potential reaction pathways. nih.gov Such studies can help elucidate structure-property relationships, guiding the design of molecules with desired characteristics.

Exploration of New Catalytic Roles and Reaction Systems for Organic Transformations

The presence of multiple ether and ester functional groups in this compound suggests it could have interesting properties as a solvent, ligand, or even a catalyst in certain reactions. Research has shown that simple ethers like Bis(2-butoxyethyl) ether can act as both a catalyst and a reaction medium in oxidation reactions. mdpi.com

Future investigations could explore:

Coordination Chemistry: Studying the ability of the oxygen atoms in the molecule to coordinate with metal ions, potentially forming novel catalysts or metal-organic frameworks.

Phase-Transfer Catalysis: Assessing its potential as a phase-transfer catalyst, given its combination of polar functional groups and nonpolar alkyl chains.

Green Reaction Media: Evaluating its use as a biodegradable and high-boiling point solvent for organic reactions, which could be an alternative to more volatile and toxic solvents.

Advanced Environmental Remediation Strategies Based on Degradation Insights and Catalysis

As with any commercial chemical, understanding the environmental fate of this compound would be critical. Glycol ethers and their esters can enter the environment, where their degradation and potential toxicity are of concern. researchgate.netca.govresearchgate.net

Future research should address:

Biodegradation Pathways: Identifying microorganisms capable of degrading the compound and elucidating the metabolic pathways involved. This knowledge is essential for assessing its persistence in soil and water.

Abiotic Degradation: Studying its susceptibility to hydrolysis and photodegradation under various environmental conditions.

Catalytic Degradation: Developing advanced oxidation processes (AOPs) or other catalytic methods to efficiently break down the compound in wastewater treatment scenarios, should it prove to be persistent.

Tailored Molecular Design for Specific Material and Separation Applications

The structure of this compound suggests it could be a versatile molecule for materials science. As an analogue of common plasticizers, its primary application would likely be in polymers.

Areas for future exploration include:

Polymer Plasticization: Systematically evaluating its performance as a plasticizer for polymers like polyvinyl chloride (PVC), focusing on efficiency, migration resistance, and thermal stability.

Membrane Technology: Incorporating it into polymer inclusion membranes (PIMs) for selective separation of ions or molecules. The specific functional groups could offer unique transport properties. mdpi.com

Specialty Coatings and Formulations: Investigating its use as a coalescing agent or solvent in paints, coatings, and inks, where its low volatility and solvency would be advantageous.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.